2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-

Description

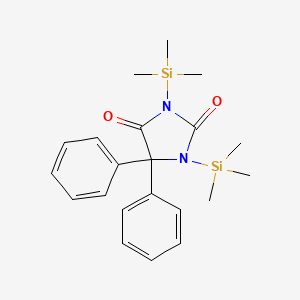

2,4-Imidazolidinedione (hydantoin) derivatives are a class of heterocyclic compounds with diverse applications in pharmaceuticals, polymer chemistry, and materials science. The compound 2,4-imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- features a hydantoin core substituted with two phenyl groups at the 5,5-positions and trimethylsilyl (TMS) groups at the 1- and 3-positions.

Properties

CAS No. |

63435-72-3 |

|---|---|

Molecular Formula |

C21H28N2O2Si2 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

5,5-diphenyl-1,3-bis(trimethylsilyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C21H28N2O2Si2/c1-26(2,3)22-19(24)21(17-13-9-7-10-14-17,18-15-11-8-12-16-18)23(20(22)25)27(4,5)6/h7-16H,1-6H3 |

InChI Key |

FBXVMNWJCVYLIN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to 5,5-Diphenylimidazolidine-2,4-dione Core

The foundational step in preparing the target compound involves synthesizing the parent 5,5-diphenylimidazolidine-2,4-dione (also known as diphenylhydantoin). This is typically achieved via condensation reactions involving:

- Urea derivatives or hydantoins with benzil or benzoin derivatives to introduce the 5,5-diphenyl substitution.

- Literature reports describe an improved procedure yielding the parent compound with melting points around 294-296°C, consistent with known data.

Alternative Synthetic Approaches and Derivatizations

The parent 5,5-diphenylimidazolidine-2,4-dione is a versatile scaffold for various functionalizations, which may precede or follow silylation:

- Acylation: Reaction with acetyl chloride in acetone with pyridine yields 3-acetyl derivatives, indicating the nucleophilicity of nitrogen sites.

- Halogenation: Treatment with sodium hypochlorite leads to chlorinated derivatives at nitrogen positions, which can be intermediates for further substitution.

- Methylation: Using dimethyl sulfate in basic aqueous media methylates nitrogen atoms, showing alternative N-substitution routes.

- Reduction and nucleophilic substitutions: Various nucleophilic reagents can modify the imidazolidinedione ring, expanding the chemical diversity of derivatives.

These transformations highlight the chemical flexibility of the imidazolidinedione core and suggest that silylation can be strategically combined with these methods to yield the bis(trimethylsilyl) derivative.

Data Table Summarizing Preparation Conditions (Inferred from Literature)

Research Findings and Notes on Stability and Reactivity

- The N1 and N3 disubstituted analogues, including silylated derivatives, are generally less stable in aqueous or protic media and may hydrolyze easily, necessitating careful handling and storage under anhydrous conditions.

- The silyl groups enhance lipophilicity and can modulate the compound's reactivity in subsequent synthetic steps.

- Spectroscopic characterization (NMR, IR, UV-Vis) confirms the successful introduction of silyl groups and the integrity of the imidazolidinedione ring.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different oxidation states.

Reduction: Reduction reactions can yield partially or fully reduced imidazolidinedione derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidinedione derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

- 5,5-Diphenyl-2,4-imidazolidinedione Derivatives Anticonvulsant Analogs (e.g., Mannich Bases): Derivatives synthesized via Mannich reactions (e.g., 3-substituted-5,5-diphenylhydantoins) exhibit anticonvulsant activity. The TMS groups in the target compound may enhance metabolic stability compared to methylene-linked amines in these analogs .

5,5-Dimethyl Derivatives

- 5,5-Dimethyl-1,3-bis(oxiranylmethyl)-2,4-imidazolidinedione : Epoxy (oxiranylmethyl) substituents enable crosslinking in polymer applications. The TMS groups in the target compound, in contrast, are chemically inert under neutral conditions but hydrolyzable in acidic/basic environments, offering tailored reactivity .

- 5,5-Dimethyl-3-(morpholin-4-ylmethyl)-2,4-imidazolidinedione : Morpholine substituents introduce hydrophilic character (PSA = 105.64 Ų), contrasting with the lipophilic TMS groups (predicted LogP increase of ~2–3 units) .

Physical and Chemical Properties

*Estimated based on C₂₄H₃₀N₂O₂Si₂.

Biological Activity

2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C17H16N2O2

- Molecular Weight : 280.3211 g/mol

- CAS Registry Number : 6456-01-5

Research indicates that compounds similar to 2,4-Imidazolidinedione often exhibit biological activities through various mechanisms. One notable mechanism is the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of retroviruses. A study demonstrated that substituted imidazol-5-ones exhibited RT inhibitory activity, suggesting a potential pathway for antiviral applications .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Antiviral Activity :

A study synthesized a series of imidazol-5-one derivatives and evaluated their in vitro RT inhibition. The compounds demonstrated significant inhibitory effects on the enzyme, indicating their potential as antiviral agents . -

Preservative Use :

The compound has been utilized as a preservative in cosmetics under the name DMDM hydantoin. It functions by slowing microbial growth and preventing spoilage in products such as shampoos and conditioners . -

Cytotoxic Effects :

Research has indicated that certain derivatives of imidazolidinediones exhibit cytotoxicity against various cancer cell lines. This suggests a need for further investigation into their potential as anticancer therapeutics .

Discussion

The diverse biological activities of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- highlight its potential applications in pharmaceuticals and cosmetics. Its ability to inhibit viral replication and act as a preservative makes it a valuable compound in both fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,5-diphenyl-1,3-bis(trimethylsilyl)-2,4-imidazolidinedione, and how can reaction conditions be optimized?

- Methodology : Start with a nucleophilic substitution or condensation reaction using 5,5-diphenyl-2,4-imidazolidinedione as the core. Trimethylsilyl groups can be introduced via silylation reagents (e.g., trimethylsilyl chloride) under anhydrous conditions. Use reflux in aprotic solvents (e.g., THF or DMF) with a catalytic base (e.g., triethylamine). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Key Parameters : Solvent choice affects silylation efficiency; moisture must be excluded to prevent desilylation.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology :

- NMR : Analyze , , and NMR to confirm silyl group attachment and phenyl substitution patterns.

- Mass Spectrometry : Use high-resolution ESI-MS or EI-MS to verify molecular weight and fragmentation patterns (reference NIST databases for cross-validation) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm and Si-C/Si-O vibrations (600–800 cm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use inert atmosphere (N/Ar) for reactions involving trimethylsilyl groups due to moisture sensitivity.

- Avoid inhalation of fine powders; use fume hoods and PPE (gloves, goggles).

- Store in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of the silyl-protected imidazolidinedione core?

- Approach :

- Perform kinetic isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways during hydrolysis or substitution.

- Use DFT calculations to model transition states and compare with experimental activation energies.

- Analyze substituent effects (e.g., phenyl vs. alkyl groups) on reaction rates via Hammett plots .

Q. What strategies address discrepancies in biological activity data for structurally similar derivatives?

- Methodology :

- Conduct comparative assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature).

- Evaluate the role of silyl groups in bioavailability using logP measurements and cell permeability assays.

- Cross-reference with PubChem data for hydroxymethylated analogs to identify structure-activity trends .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Perform molecular dynamics (MD) simulations to assess hydrolytic degradation pathways of trimethylsilyl groups.

- Calculate thermodynamic stability (ΔG) of possible degradation products (e.g., silanols, desilylated imidazolidinediones).

- Validate predictions via accelerated aging studies (e.g., 70°C, pH 1–13) monitored by LC-MS .

Q. What methods characterize the compound’s coordination chemistry with transition metals?

- Techniques :

- Synthesize metal complexes (e.g., Cu) and analyze via X-ray crystallography or EXAFS to determine binding modes.

- Use UV-Vis and EPR spectroscopy to study electronic transitions and metal-ligand interactions.

- Compare with known imidazolidinedione-metal complexes (e.g., copper complexes in ) .

Q. How can researchers evaluate the environmental persistence of this compound?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.